molecular formula C10H14O6 B12561643 3-Methylcyclohexane-1,2,4-tricarboxylic acid CAS No. 185855-18-9

3-Methylcyclohexane-1,2,4-tricarboxylic acid

Cat. No.: B12561643
CAS No.: 185855-18-9
M. Wt: 230.21 g/mol
InChI Key: KYEQYANCRWTPDV-UHFFFAOYSA-N
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Description

3-Methylcyclohexane-1,2,4-tricarboxylic acid is an organic compound characterized by a cyclohexane ring substituted with three carboxylic acid groups and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylcyclohexane-1,2,4-tricarboxylic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method involves the cyclization of a suitable diene with maleic anhydride, followed by hydrogenation and subsequent carboxylation reactions . The reaction conditions often require the use of catalysts, such as palladium on carbon, and specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methylcyclohexane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

3-Methylcyclohexane-1,2,4-tricarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 3-Methylcyclohexane-1,2,4-tricarboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylcyclohexane-1,2,4-tricarboxylic acid is unique due to its cyclohexane ring structure with three carboxylic acid groups and a methyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

185855-18-9

Molecular Formula

C10H14O6

Molecular Weight

230.21 g/mol

IUPAC Name

3-methylcyclohexane-1,2,4-tricarboxylic acid

InChI

InChI=1S/C10H14O6/c1-4-5(8(11)12)2-3-6(9(13)14)7(4)10(15)16/h4-7H,2-3H2,1H3,(H,11,12)(H,13,14)(H,15,16)

InChI Key

KYEQYANCRWTPDV-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCC(C1C(=O)O)C(=O)O)C(=O)O

Origin of Product

United States

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